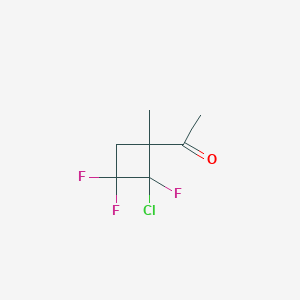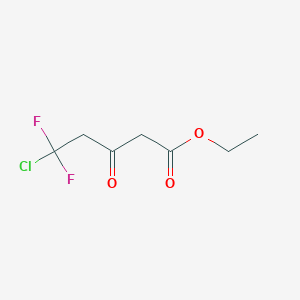
1-(2-Chloro-2,3,3-trifluoro-1-methylcyclobutyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-2,3,3-trifluoro-1-methylcyclobutyl)ethanone (also known as 1-Chloro-2,3,3-trifluoro-1-methylcyclobutyl ethanone or CTFMCE) is a synthetic compound with a variety of uses in science and industry. This compound has been used in a variety of applications, including organic synthesis, pharmaceuticals, and nanomaterials. CTFMCE has a wide range of properties, including low toxicity, low volatility, and high thermal stability. These properties make it an attractive choice for a variety of applications.
Aplicaciones Científicas De Investigación
CTFMCE has been used in a variety of scientific research applications, including organic synthesis, pharmaceuticals, and nanomaterials. In organic synthesis, CTFMCE has been used to synthesize a variety of compounds, including cyclic ethers, amines, and heterocycles. In pharmaceuticals, CTFMCE has been used as a starting material for the synthesis of a variety of drugs, including anti-inflammatory agents and anti-cancer agents. In nanomaterials, CTFMCE has been used to synthesize a variety of nanomaterials, including carbon nanotubes and graphene.
Mecanismo De Acción
The mechanism of action of CTFMCE is not well understood. However, it is believed that CTFMCE acts as a catalyst for a variety of reactions, including the transesterification of 1-chloro-2,3,3-trifluoro-1-methylcyclobutanol with ethanone. CTFMCE is also believed to be involved in the formation of cyclic ethers, amines, and heterocycles, as well as the synthesis of nanomaterials.
Biochemical and Physiological Effects
The biochemical and physiological effects of CTFMCE have not been extensively studied. However, it is believed that CTFMCE may have a variety of effects on the body. CTFMCE may act as an inhibitor of enzymes and other proteins, as well as a modulator of cellular processes. Additionally, CTFMCE may have an effect on the metabolism of drugs, as well as on the absorption and distribution of drugs in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CTFMCE has a number of advantages and limitations for use in lab experiments. One of the main advantages of CTFMCE is its low toxicity, which makes it a safe and effective reagent for use in a variety of experiments. Additionally, CTFMCE has a low volatility, which makes it easy to handle and store. CTFMCE also has a high thermal stability, which makes it suitable for use in a variety of synthetic reactions. One of the main limitations of CTFMCE is its low solubility in aqueous solutions, which can make it difficult to use in some experiments.
Direcciones Futuras
There are a number of potential future directions for the use of CTFMCE. One potential area of research is the development of new synthetic methods for the synthesis of CTFMCE. Additionally, further research into the biochemical and physiological effects of CTFMCE could lead to the development of new drugs and therapies. Finally, further research into the use of CTFMCE in nanomaterials could lead to the development of new materials with improved properties.
Métodos De Síntesis
CTFMCE can be synthesized in a variety of ways, including through the reaction of 1-chloro-2,3,3-trifluoro-1-methylcyclobutanol with ethanone. The reaction is catalyzed by a base, such as sodium hydroxide, and is performed in an aqueous solution. The reaction proceeds via a base-catalyzed transesterification, resulting in the formation of CTFMCE.
Propiedades
IUPAC Name |
1-(2-chloro-2,3,3-trifluoro-1-methylcyclobutyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClF3O/c1-4(12)5(2)3-6(9,10)7(5,8)11/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWIKHKDHZCUBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(C1(F)Cl)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-2,3,3-trifluoro-1-methylcyclobutyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-3-(pentafluoroethyl)-5-[(phenylmethyl)thio]-4-(trifluoromethyl)-1H-pyrazole](/img/structure/B6313024.png)








![4-[2,6-Bis(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B6313087.png)



